1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate

Übersicht

Beschreibung

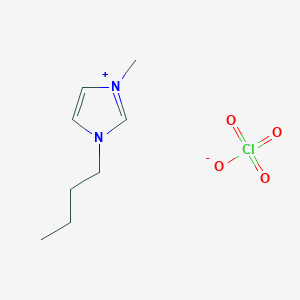

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids valuable in various scientific and industrial applications. The compound consists of a 1-butyl-3-methylimidazolium cation and a perchlorate anion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium perchlorate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is purified by extraction and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The final product is often dried under vacuum to remove any residual solvents.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The perchlorate anion can act as an oxidizing agent.

Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Typical reagents include alkyl halides and nucleophiles such as amines.

Major Products

Oxidation: The major products are often oxidized organic compounds and reduced perchlorate species.

Substitution: The products include substituted imidazolium salts.

Wissenschaftliche Forschungsanwendungen

Chemistry

BMImClO4 serves as a solvent and catalyst in numerous organic synthesis reactions. Its ability to dissolve various reactants enhances reaction rates and yields.

Key Reactions :

- Esterification : BMImClO4 has been shown to effectively catalyze the esterification of carboxylic acids with alcohols, providing high yields and reusability .

- Diels-Alder Reactions : This ionic liquid facilitates Diels-Alder reactions in aqueous environments, showcasing its versatility as a catalyst .

| Reaction Type | Description | Reference |

|---|---|---|

| Esterification | Catalyzes the reaction between carboxylic acids and alcohols | Zhao et al. (2009) |

| Diels-Alder | Supports cycloaddition reactions in water | Li et al. (2008) |

Biology

In biological applications, BMImClO4 is utilized for the extraction and stabilization of biomolecules. Its unique solvation properties allow for the effective isolation of proteins and nucleic acids.

Case Study :

Research indicates that BMImClO4 can stabilize biomolecules during extraction processes, enhancing their activity and shelf-life .

Medicine

BMImClO4 is being investigated for its potential in drug delivery systems. Its ionic nature allows it to encapsulate drugs effectively, improving solubility and bioavailability.

Potential Applications :

- Drug solubilization

- Targeted delivery mechanisms

- Enhanced pharmacokinetics

Industrial Applications

In industrial settings, BMImClO4 is recognized for its role in electrochemical applications such as batteries and supercapacitors. Its high ionic conductivity makes it an ideal electrolyte.

Key Uses :

- Batteries : Improves energy density and cycle life.

- Fuel Cells : Enhances efficiency by providing a stable ionic medium.

| Application Type | Description | Reference |

|---|---|---|

| Batteries | Acts as an electrolyte improving performance | Armand et al. (2010) |

| Fuel Cells | Provides stable ionic medium for reactions | Yu et al. (2013) |

Wirkmechanismus

The mechanism by which 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and proteins, altering their activity. The perchlorate anion can participate in redox reactions, influencing the overall chemical environment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is unique due to its perchlorate anion, which imparts strong oxidizing properties. This makes it particularly useful in applications requiring oxidative stability and reactivity.

Biologische Aktivität

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate (BMImClO4) is an ionic liquid known for its unique physicochemical properties, including low volatility and high thermal stability. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine. This article explores the biological activity of BMImClO4, focusing on its mechanisms of action, toxicity, and potential applications.

- Molecular Formula : C8H15ClN2O4

- CAS Number : 220956-35-4

- Structure : The compound features a butyl group and a methyl group attached to the imidazolium ring, contributing to its solvation capabilities and stability.

Synthesis

BMImClO4 can be synthesized through a metathesis reaction involving 1-butyl-3-methylimidazolium chloride and sodium perchlorate in an aqueous medium. The process typically occurs at room temperature and involves purification through extraction and recrystallization.

The biological activity of BMImClO4 is influenced by its ionic nature, which allows it to interact with various biological macromolecules. The mechanisms include:

- Solvation Effects : The ability of BMImClO4 to dissolve biomolecules can enhance their stability and facilitate biochemical reactions.

- Oxidative Reactions : The perchlorate anion can act as an oxidizing agent, potentially influencing redox reactions within biological systems.

- Membrane Interaction : Studies suggest that ionic liquids like BMImClO4 may disrupt microbial membranes, leading to altered cellular functions .

Toxicity Studies

Research indicates that the toxicity of BMImClO4 is dependent on the alkyl chain length of the imidazolium cation. Longer chains generally correlate with increased toxicity towards various microorganisms. For instance, studies have shown that BMImClO4 exhibits lower toxicity compared to other imidazolium-based ionic liquids with shorter alkyl chains .

In Chemistry

BMImClO4 is utilized as a solvent and catalyst in organic synthesis due to its unique solubility properties. It facilitates reactions that require specific ionic environments, enhancing reaction yields and selectivity.

In Biology

The compound is employed in the extraction and stabilization of biomolecules, making it valuable in biochemical assays and studies involving enzyme activity. Its ability to selectively dissolve various materials also positions it as a potential agent in drug delivery systems.

In Medicine

Research is ongoing into the use of BMImClO4 in therapeutic applications, particularly in drug formulation and delivery systems where its solvation properties can enhance bioavailability and efficacy.

Case Studies

- Microbial Resistance : A study investigated the adaptation of Listeria monocytogenes strains exposed to imidazolium-based ionic liquids. It was found that strains with longer alkyl chains exhibited greater resistance due to modifications in their cell walls and osmolyte accumulation .

- Antimicrobial Activity : Research demonstrated that films containing BMImClO4 showed antimicrobial properties against L. monocytogenes while exhibiting limited effects on E. coli. This suggests potential applications in food safety and packaging materials .

Eigenschaften

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.ClHO4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGGSNAFGYWGCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.